Diphenaldehyde
Overview
Description
Synthesis Analysis
The synthesis of diphenaldehyde or its derivatives involves various strategies, including reactions involving proline and benzaldehyde to create diphenyloxapyrrolizidines, which are precursors to 2-substituted pyrrolidines. This method does not require the purification of intermediate products and is scalable (Moshkin & Sosnovskikh, 2015). Another approach involves diphenyl-diselenide-mediated Claisen-type rearrangement/cyclization of propargylic aryl ethers to produce naphthofuran-2-carboxaldehydes, demonstrating broad substrate scope and functional group compatibility (Fang et al., 2019).
Molecular Structure Analysis
Rhenium(I) tricarbonyl complexes with bidentate ligands, including o-(diphenylphosphino)benzaldehyde, have been synthesized and structurally characterized, revealing a distorted octahedral structure with facially arranged carbonyl ligands. This highlights the compound's ability to engage in complex coordination chemistry (Chen et al., 2001).
Chemical Reactions and Properties
Diphenaldehyde and its derivatives are involved in various chemical reactions, including the iodine-catalyzed synthesis of tetraoxanes, which exhibit promising antimalarial activity. This demonstrates the compound's utility in producing biologically active molecules (Kumar et al., 2009). Moreover, its role in the synthesis of photoconductive devices highlights its potential in material science applications (Chi Chen, 2001).
Physical Properties Analysis
Research on diphenaldehyde's physical properties focuses on its involvement in synthesizing compounds with distinct physical characteristics. For instance, its use in generating α-hydroxydihydrochalcones and related α-hydroxy ketones showcases the impact of its chemical structure on the physical properties of the synthesized compounds, such as optical activity and solubility in organic solvents (Sánchez-González & Rosazza, 2003).
Chemical Properties Analysis
The chemical properties of diphenaldehyde are explored through its reactivity and the types of chemical bonds it forms. For instance, the synthesis of isomeric 1,4-[13C]2-labeled 2-ethoxycarbonyl-1,4-diphenylbutadienes using diphenaldehyde demonstrates its versatility in creating labeled compounds for research purposes, reflecting its chemical behavior in reaction mechanisms and its suitability for incorporation into complex organic molecules (Crist et al., 2001).
Scientific research applications
Toxicity Study: Diphenaldehyde, a product of ozonized phenanthrene, was found to exhibit significant hepatotoxicity in rats. This was evidenced by alterations in serum enzyme levels and observations at necropsy (Yoshikawa et al., 1987).
Chemical Reactions: In a study on the superacid-catalyzed reactions of substituted benzaldehydes with benzene, it was observed that certain benzaldehydes reacted to produce diphenylmethane and triphenylmethanol (Saito et al., 1996).
Ligand Synthesis: Bis(diphenylphosphino)benzaldehyde was used to create a variety of ligands. These ligands were found to influence the activity profiles of Pd-catalyzed Suzuki reactions, especially regarding electron deficiency and steric bulk at the alkene (Williams & Shaw, 2007).
Dioxetane Decomposition: The thermal decomposition of trans-diphenyl-1,2-dioxetane, yielding benzaldehyde, was studied. This research explored the effects of deuterium substitution on the compound's decomposition (Koo & Schuster, 1977).
Magnetohydrodynamic Mechanism: The anodic oxidation of the phenylacetate ion in the presence of a magnetic field was found to increase the formation yield of benzaldehyde, with diphenaldehyde being insensitive to the magnetic field. This was interpreted in terms of the magnetohydrodynamic mechanism (Watanabe et al., 1987).
Environmental Application: Diphenaldehyde was identified as an initial degradation product in the ozonation of phenanthrene. A combined ozone and biological approach were proposed for treating polycyclic aromatic hydrocarbons (PAHs) in urban runoff water (Sakulthaew et al., 2014).
Chiral Chemistry: Hydrobenzoin (1,2-diphenyl-1,2-ethanediol) and its derivatives, related to diphenaldehyde, have been used in various areas of chiral chemistry and have expanded their applications in synthetic chemistry (Okano, 2011).
properties
IUPAC Name |
2-(2-formylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFGULDHUDIPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153101 | |
Record name | Diphenaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenaldehyde | |
CAS RN |
1210-05-5 | |
Record name | [1,1′-Biphenyl]-2,2′-dicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIPHENALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2,2'-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4V67PK7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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